molecular formula C10H12FNO B13289320 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13289320
M. Wt: 181.21 g/mol
InChI Key: LTRHAXWZQGZLTG-UHFFFAOYSA-N
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Description

5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a substituted dihydrobenzofuran derivative characterized by:

  • Benzofuran backbone: A fused bicyclic structure comprising a benzene ring and a furan moiety, partially saturated at the 2,3-positions.
  • Substituents: A fluorine atom at position 5 and methyl groups at positions 2 and 5.
  • Stereochemistry: The dihydro structure introduces a chiral center at position 3, which may influence biological activity and molecular interactions.

This compound belongs to a class of bioactive benzofuran amines, which are explored for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

5-fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H12FNO/c1-5-3-7(11)4-8-9(12)6(2)13-10(5)8/h3-4,6,9H,12H2,1-2H3

InChI Key

LTRHAXWZQGZLTG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C(=CC(=C2)F)C)N

Origin of Product

United States

Preparation Methods

O-Alkylation to Form Benzofuran Precursors

The brominated phenol undergoes O-alkylation with 2-bromo-1,1-diethoxyethane in the presence of bases such as potassium carbonate or triethylamine. This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (70–150°C) for 1–20 hours. The product is an ether intermediate that sets the stage for cyclization to the benzofuran ring.

Cyclization via Polyphosphoric Acid (PPA)

Cyclization to form the benzofuran core is achieved by treating the O-alkylated intermediate with polyphosphoric acid (PPA) in solvents such as toluene or xylene at 50–120°C. This step involves intramolecular electrophilic aromatic substitution leading to ring closure and formation of 4-bromo-5-fluorobenzofuran or regioisomers. The reaction time ranges from 1 to 20 hours, depending on conditions.

Introduction of the Amino Group

The amino group at the 3-position is introduced via a multi-step process:

  • Conversion of the bromobenzofuran to the corresponding nitrile using palladium-catalyzed cyanation with zinc cyanide (Zn(CN)2) and Pd(PPh3)4 as catalyst.
  • Subsequent catalytic hydrogenation reduces the nitrile to the amine.
  • Amino protection is often performed simultaneously to stabilize the intermediate, commonly using tert-butyl carbamate to form the protected amine derivative.
  • Final deprotection yields the free amine, 5-fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine.
  • Catalytic and Alternative Synthetic Strategies

Recent advances in benzofuran synthesis include:

  • Rhodium-based catalysis involving C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to construct substituted benzofurans in moderate to good yields (30–80%).
  • Lewis acid catalysis using propargylation followed by intramolecular cyclization, isomerization, and benzannulation to afford benzofuran derivatives with yields ranging from 75–91%.
  • Bronsted acid-mediated cyclizations in solvents like hexafluoroisopropanol (HFIP) that stabilize charged intermediates and promote efficient benzofuran formation.
  • Electrochemical methods and interrupted Pummerer reactions have also been reported as innovative routes to benzofuran scaffolds, though these are less commonly applied to amino-substituted benzofurans.

These methods provide alternative pathways that could be adapted for the synthesis of 5-fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine, especially when aiming for greener or more efficient processes.

  • Summary Data Table of Key Preparation Steps
Step Reaction Type Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
1 Bromination Bromine or NBS; chlorinated alkanes/ethers -78 to -10 CH2Cl2, Et2O, MeCN High Regioselective bromination
2 O-Alkylation 2-bromo-1,1-diethoxyethane; K2CO3, Et3N 70–150 DMF, MeCN Moderate Formation of ether intermediate
3 Cyclization (PPA-mediated) Polyphosphoric acid; toluene/xylene 50–120 Toluene, Xylene Moderate Benzofuran ring formation
4 Cyanation Zn(CN)2, Pd(PPh3)4 Reflux DMF, DMSO Moderate Introduction of nitrile group
5 Hydrogenation & Protection H2, Pd/C; Boc2O or similar Ambient Ethanol, THF High Reduction to amine and protection
6 Deprotection Acidic conditions (e.g., TFA) Ambient DCM, MeOH High Free amine generation
  • Mechanistic Insights and Reaction Control
  • Bromination is controlled by temperature and reagent stoichiometry to avoid polybromination.
  • O-alkylation requires strong bases and polar aprotic solvents for efficient ether formation.
  • PPA cyclization involves electrophilic aromatic substitution and dehydration steps.
  • Cyanation is palladium-catalyzed, requiring careful control of catalyst loading and reaction atmosphere.
  • Hydrogenation and protection steps are often combined to streamline synthesis and improve yields.
  • Deprotection is performed under mild acidic conditions to prevent decomposition of the benzofuran core.
  • Conclusion

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine group at position 3 participates in classic nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

Amine+AcClEt3N, DCMAcetamide derivative\text{Amine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Acetamide derivative}

Conditions : Triethylamine base, dichloromethane solvent, room temperature.

Alkylation

Forms secondary or tertiary amines via alkyl halide reactions:

Amine+R-XK2CO3,DMFAlkylated product\text{Amine} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Alkylated product}

Optimized yields : 75–90% with Cs₂CO₃ in DMF .

Copper-Catalyzed N-Arylation

Arylboronic acids undergo coupling with the amine under Cu(OAc)₂ catalysis:

Amine+Ar-B(OH)2Cu(OAc)2,O2N-Aryl derivative\text{Amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Cu(OAc)}_2, \text{O}_2} \text{N-Aryl derivative}

Key features :

  • Ligand- and base-free conditions .

  • Ambient temperature, 85–92% yields .

Fluorine Substituent Reactivity

The electron-withdrawing fluorine at position 5 influences electrophilic substitution patterns:

Nucleophilic Aromatic Substitution

Limited due to fluorine’s poor leaving group ability, but feasible under harsh conditions (e.g., NH₃/200°C) .

Directed Metalation

Fluorine directs regioselective lithiation for further functionalization (e.g., formylation).

Benzofuran Core Reactivity

The dihydrobenzofuran ring undergoes electrophilic substitution, primarily at positions 4 and 6:

Bromination

Electrophilic bromination (e.g., Br₂/FeBr₃) occurs at the activated positions .

Oxidation

Controlled oxidation of the dihydrofuran ring with KMnO₄ yields ketone derivatives.

Cascade Cyclization Reactions

The amine and benzofuran core enable complex cyclizations:

Reaction TypeConditionsProduct ClassYieldSource
Spiroindanone Formation DMAP, CH₂Cl₂, 20°CSpirocyclic aminobenzofuran85–95%
Spirobarbituric Acid Synthesis NaOAc, Ac₂O, 80°CBarbiturate-fused benzofuran73–85%

Key observations :

  • DMAP mediates tandem cyclization with bromo-indandiones .

  • Gram-scale synthesis achievable without yield loss .

Key Routes to the Amine

  • Curtius Rearrangement :

    • Starting from benzofuran-3-carboxylic acid via azide intermediate.

  • Reductive Amination :

    • Ketone precursor reduced with NaBH₄ or LiAlH₄.

Derivatization Pathways

ReactionReagents/ConditionsProduct Application
Hydrazide Formation Hydrazine, EtOH, refluxAntifungal agents
Schiff Base Synthesis Aldehydes, MeOH, RTChelation or bioactivity

Mechanistic Insights

  • N-Arylation Mechanism : Involves Cu(II)/Cu(III) redox cycles, with oxygen as a terminal oxidant .

  • Cyclization Pathways : Base-mediated intramolecular attack (e.g., Cs₂CO₃ in DMF) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C .

  • pH Sensitivity : Amine protonation occurs in acidic media (pKa ~8.5).

Scientific Research Applications

5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzofuran Ring

Halogenated Derivatives
  • 5-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride :
    • Differs by substituting fluorine with chlorine at position 3.
    • Chlorine’s larger atomic size and lower electronegativity may alter lipophilicity and receptor binding compared to fluorine.
    • Used in pharmaceutical intermediates (e.g., safety data highlighted in ).
  • (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine :
    • Bromine at position 7 and chlorine at position 4.
    • Bromine’s polarizability could enhance binding to hydrophobic pockets in biological targets.
Compound Substituents (Positions) Molecular Weight Key Properties
Target Compound F (5), CH₃ (2,7) Not Provided Enhanced electronegativity
5-Chloro analog Cl (5) 204.64 (HCl salt) Higher lipophilicity
7-Bromo-5-chloro analog Br (7), Cl (5) 248.50 Increased steric bulk
Methyl Group Positioning
  • 2-Methyl-2,3-dihydro-1-benzofuran-3-amine: Lacks fluorine and the 7-methyl group.

Modifications at the Amine Group

  • (2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride :
    • The amine is functionalized with a methoxy-methyl group.
    • Such modifications can enhance solubility or alter pharmacokinetic profiles.

Stereochemical Considerations

  • Enantiomeric Effects :
    • In related iridoid compounds (e.g., iridomyrmecin), enantiomers exhibit divergent biological activities (). For example, (+)-iridomyrmecin in Leptopilina pacifica differs functionally from the (−)-form in other species.
    • The chiral center in the target compound may similarly influence its interactions with enzymes or receptors.

Biological Activity

5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound with significant biological activity that has garnered attention in various research studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Chemical Formula : C10H12FNO
  • Molecular Weight : 181.20 g/mol
  • CAS Number : 1554089-96-1

The biological activity of 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine primarily involves its interaction with cellular pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival. For instance, one study indicated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting a strong antiproliferative effect .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against specific strains .

Case Studies and Research Findings

  • Antiproliferative Effects : In a study focusing on leukemia cells, the compound demonstrated significant growth inhibition. The addition of thymidine reversed this effect, indicating that its mechanism may involve the release of active metabolites within cells .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the benzofuran structure can enhance or diminish biological activity. For example, the presence of fluorine at the 5-position is critical for its antibacterial efficacy .
  • Comparative Studies : When compared to known antibiotics like ceftriaxone, 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine exhibited lower efficacy but remains a promising candidate for further development due to its unique mechanism .

Q & A

Q. How does this compound align with current models of benzofuran-based drug design?

  • Methodological Answer : Fluorine enhances bioavailability by reducing metabolic oxidation, while the dihydrobenzofuran core mimics natural product scaffolds. Researchers should use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate via SPR or ITC assays. Comparative studies with non-fluorinated analogs can quantify fluorine’s impact on potency .

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